(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid
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Overview
Description
rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis: is a stereoisomeric compound with significant interest in various scientific fields. This compound features a cyclohexene ring with carbamoyl and carboxylic acid functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to obtain the desired stereoisomer. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the carbamoyl group to an amine.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrially, rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis is used in the synthesis of specialty chemicals and polymers. Its functional groups allow for the creation of materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
rac-(1R,6S)-6-{[(Benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid: Another structurally related compound with distinct functional groups, offering unique reactivity and applications.
Uniqueness: rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis stands out due to its specific combination of functional groups and stereochemistry. This uniqueness allows for a wide range of chemical transformations and applications in various scientific fields .
Properties
CAS No. |
207518-95-4 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 |
InChI Key |
AZDKWAUSBOZMHG-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O |
Origin of Product |
United States |
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